molecular formula C6H9Cl3N2 B568328 (4-Chloropyridin-2-yl)methanamine dihydrochloride CAS No. 114780-09-5

(4-Chloropyridin-2-yl)methanamine dihydrochloride

Cat. No.: B568328
CAS No.: 114780-09-5
M. Wt: 215.502
InChI Key: QDNWMMDFCUUMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloropyridin-2-yl)methanamine dihydrochloride (CAS 114780-09-5) is a chemical compound with the molecular formula C6H9Cl3N2 and a molecular weight of 215.51 g/mol . It is characterized as a pharmaceutical intermediate . For safe handling, it is recommended to store the compound in a cool, dry place, sealed in a container under dry conditions at room temperature . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(4-chloropyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNWMMDFCUUMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735176
Record name 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114780-09-5
Record name 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H8Cl2N2
Molecular Weight : 179.04 g/mol
IUPAC Name : (4-chloropyridin-2-yl)methanamine dihydrochloride
CAS Number : 22727148

The compound features a pyridine ring substituted with a chloromethyl group and an amine, contributing to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

This compound has been investigated for its therapeutic potential, particularly as an enzyme inhibitor. It is known to inhibit lysyl oxidase-like 2 (LOXL2), which is implicated in tumor progression and fibrosis. This inhibition can significantly reduce the invasive capabilities of cancer cells, such as cervical cancer cells, by reversing epithelial-mesenchymal transition processes .

Biochemical Assays

The compound serves as an important tool in biochemical assays due to its ability to modulate biological pathways. It has been used to study the effects on neurotransmitter systems and enzymes, indicating possible applications in treating neurological disorders.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique structural features allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties by decreasing the invasive ability of cancer cells. This effect is attributed to its role in reversing LOXL2-induced epithelial-mesenchymal transition .

Anti-fibrotic Effects

The compound has also shown promise as an anti-fibrotic agent. By inhibiting LOXL2, it may help mitigate fibrosis in various tissues, presenting therapeutic avenues for conditions characterized by excessive fibrous tissue formation.

Table 1: Comparison of Biological Activities

CompoundUnique FeaturesBiological Activity
This compoundChlorinated pyridine with aminePotential neuromodulatory effects
2-AminopyridineUnsubstituted at 4-positionNeuroprotective effects
3-Chloropyridin-2-amineChlorination at 3-positionAntibacterial properties
4-Methylpyridin-2-amineMethyl substitutionAnticancer activity
  • Cervical Cancer Study : A study demonstrated that this compound significantly decreased the invasive ability of cervical cancer cells by inhibiting LOXL2, highlighting its potential as an anti-tumor drug .
  • Fibrosis Research : Another investigation revealed that the compound could mitigate fibrosis in tissues by targeting LOXL enzymes, suggesting applications in treating fibrotic diseases .

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural Isomers and Chlorine Position Effects

The biological and physicochemical properties of chloropyridinyl methanamine derivatives are highly influenced by the position of the chlorine atom on the pyridine ring. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Supplier/Reference
(4-Chloropyridin-2-yl)methanamine hydrochloride 1640995-63-6 C₆H₈ClN₂·HCl 179.06 95% Combi-Blocks (QP-2408)
(5-Chloropyridin-2-yl)methanamine dihydrochloride 1257535-54-8 C₆H₉Cl₃N₂ 215.35 95% A463559
(6-Chloropyridin-2-yl)methanamine dihydrochloride 188637-75-4 C₆H₉Cl₃N₂ 215.35 97% Combi-Blocks (QD-3110)
(2-Chloropyridin-4-yl)methanamine hydrochloride 916210-98-5 C₆H₈ClN₂·HCl 179.06 97% Combi-Blocks (OS-1335)
(4-Chloropyridin-3-yl)methanamine hydrochloride 1956319-15-5 C₆H₈ClN₂·HCl 179.06 95% Combi-Blocks (QK-2963)

Key Observations:

  • Chlorine Position : The 4-chloro isomer (target compound) and 5-/6-chloro isomers share the same molecular formula (C₆H₉Cl₃N₂ for dihydrochlorides) but differ in chlorine placement. This positional variance alters electronic properties, solubility, and receptor-binding affinity. For example, 4-chloro derivatives may exhibit enhanced steric accessibility compared to 5- or 6-chloro analogs, influencing their reactivity in cross-coupling reactions .
  • Purity and Availability : The 6-chloro dihydrochloride (97% purity) is the most refined among analogs, suggesting optimized synthetic routes for this isomer .

Biological Activity

(4-Chloropyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H7ClN2 and features a pyridine ring substituted with a chloromethyl group and an amine. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Neuromodulatory Effects : The compound shows potential interactions with neurotransmitter systems, suggesting applications in treating neurological disorders.
  • Antitumor Activity : Studies have highlighted its ability to inhibit malignant transformations in cancer cells, particularly through mechanisms involving the enzyme LOXL2, which is implicated in cancer cell invasion and metastasis .
  • Antimicrobial Properties : The compound has been associated with antibacterial effects, although specific mechanisms and efficacy against various pathogens require further investigation.

The mechanism of action for this compound involves its role as an enzyme inhibitor or receptor ligand. This interaction can modulate biochemical pathways relevant to disease processes. For instance, it has been shown to inhibit LOXL2, thereby reversing epithelial-mesenchymal transition (EMT) in cervical cancer cells, which is critical for tumor progression .

Synthesis Methods

The synthesis of this compound typically involves:

  • Chlorination of Pyridine Derivatives : This step introduces the chlorine substituent.
  • Amination : The introduction of the amine group is achieved through nucleophilic substitution reactions.

These methods are essential for producing the compound in sufficient purity for biological testing .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Description References
Neuromodulatory EffectsPotential interaction with neurotransmitter systems
Antitumor ActivityInhibits LOXL2, affecting tumor cell invasion
Antimicrobial PropertiesExhibits antibacterial effects; specific mechanisms under investigation

Case Study: Inhibition of LOXL2

A study focused on the role of LOXL2 in cervical cancer demonstrated that this compound significantly decreased cell invasion by inhibiting LOXL2 activity. This was assessed through colony formation assays and wound healing assays, which showed reduced proliferation and migration in treated cells compared to controls .

Table 2: Experimental Methods Used

Method Description
Colony Formation AssayEvaluates the ability of cancer cells to proliferate over time
Wound Healing AssayMeasures cell migration capacity after creating a scratch wound

Q & A

Q. What are the common synthetic routes for (4-Chloropyridin-2-yl)methanamine dihydrochloride, and how are reaction conditions optimized?

The synthesis typically involves reacting a chloropyridine precursor (e.g., 4-chloro-2-pyridinecarbonitrile) with methanamine derivatives under basic conditions. For example, analogous compounds like (4-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride are synthesized using trifluoromethylating agents and catalysts in solvents like dichloromethane . Optimization includes adjusting temperature (e.g., room temperature for stability), pH (basic conditions for nucleophilic substitution), and solvent polarity to enhance yield. Continuous flow reactors may improve scalability and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%). Infrared (IR) spectroscopy identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) resolves 3D structure .

Q. What are the key chemical properties influencing its reactivity?

The 4-chloro group on the pyridine ring enables electrophilic substitution, while the methanamine moiety participates in nucleophilic reactions (e.g., Schiff base formation). The dihydrochloride salt enhances solubility in polar solvents, critical for biological assays. Stability studies under varying pH and temperature are essential to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or salt-form variations. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies connectivity. Computational tools like density functional theory (DFT) simulate spectra to match experimental results. For example, PubChem-derived InChI keys ensure consistency in structural comparisons .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Industrial methods employ continuous flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency). Purification via recrystallization in ethanol/water mixtures removes unreacted precursors. Process Analytical Technology (PAT) monitors real-time impurity profiles using inline HPLC .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

The amine group facilitates binding to receptors (e.g., GPCRs) or enzymes. Radioligand binding assays quantify affinity (Kd), while surface plasmon resonance (SPR) measures kinetics. For example, quinoline analogs demonstrate antimicrobial activity via DNA gyrase inhibition, suggesting similar mechanisms for this compound .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME estimate logP (lipophilicity) and bioavailability. Molecular docking (AutoDock Vina) models interactions with targets like cytochrome P450 enzymes. MD simulations assess stability in lipid bilayers, guiding lead optimization .

Methodological Considerations

Designing a stability study under accelerated conditions
Expose the compound to stress factors:

  • Thermal : 40–60°C for 4 weeks.
  • Hydrolytic : pH 1–13 buffers at 25°C.
  • Oxidative : 3% H₂O₂.
    Monitor degradation via HPLC and LC-MS. Kinetic modeling (Arrhenius equation) extrapolates shelf life .

Troubleshooting low yields in amination reactions

  • Catalyst selection : Palladium/charcoal or Raney nickel enhances catalytic efficiency.
  • Solvent effects : Switch from THF to DMF for better amine solubility.
  • Stoichiometry : Excess methanamine (1.5–2 eq) drives equilibrium .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.